4-[(2-Methylquinolin-4-yl)amino]phenol
Description
4-[(2-Methylquinolin-4-yl)amino]phenol is a quinoline-derived compound characterized by a phenolic core linked via an amino group to a 2-methylquinoline moiety. The quinoline ring contributes to aromatic stacking interactions and metal coordination, while the phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity, critical for biological interactions .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-10-16(14-4-2-3-5-15(14)17-11)18-12-6-8-13(19)9-7-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
WHTXSCUAVHWJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Methylquinolin-4-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
Chemical Reactions Analysis
4-[(2-Methylquinolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylquinolin-4-yl)amino]phenol involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, it has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its efficacy .
Comparison with Similar Compounds
Structural Analogs with Quinoline-Amino Linkages
Key Observations :
- Electronic Effects : Substituents like methoxy (Compound 12b) or benzyloxy (Compound C) alter electron density, affecting binding to biological targets .
- Bioactivity: Quinoline-amino-phenol derivatives are frequently explored for neurological targets (e.g., acetylcholinesterase, HDACs), suggesting shared therapeutic pathways .
Derivatives with Varied Substituents
Key Observations :
- Solubility: Quinoline derivatives with ether linkages (e.g., ) exhibit higher hydrophobicity compared to amino-linked analogs.
- Crystallinity: Schiff bases () form stable 2D layers via hydrogen bonding, whereas dihydroquinolinones () rely on N–H⋯O interactions .
Physicochemical Properties
Key Observations :
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